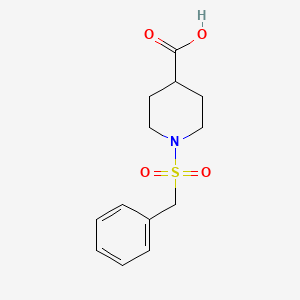

1-(Benzylsulfonyl)piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

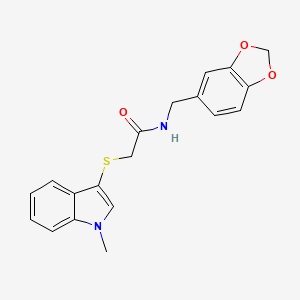

1-(Benzylsulfonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 . It is used for proteomics research .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored at room temperature . Its molecular weight is 283.34 .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activities

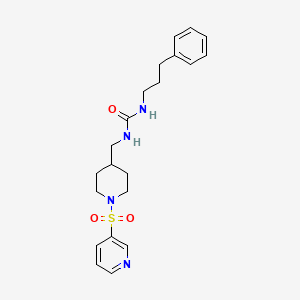

- Novel Piperidine Derivatives as Antidementia Agents : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds similar to 1-(Benzylsulfonyl)piperidine-4-carboxylic acid, were synthesized. These derivatives exhibited potent anti-acetylcholinesterase (anti-AChE) activity, making them promising candidates for antidementia drugs. The study highlighted the importance of structural modifications in enhancing the activity of these compounds (Sugimoto et al., 1990).

Antimicrobial Properties

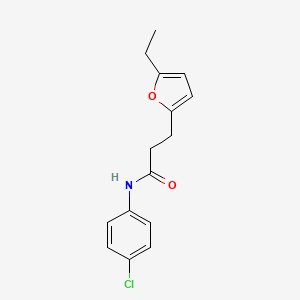

- Antimicrobial Activity against Pathogens : Piperidine derivatives, including structures akin to this compound, were evaluated for their antimicrobial efficacy against bacterial and fungal pathogens of tomato plants. The study emphasized the influence of substitutions on the benzhydryl ring and sulfonamide ring on the antibacterial activity of these compounds (Vinaya et al., 2009).

Biochemical and Pharmacokinetic Studies

- Growth Hormone Secretagogue Analysis : A compound structurally related to this compound was studied for its role as a growth hormone secretagogue (GHS). The study provided insights into the mass spectrometry data of the compound, highlighting its biochemical behavior and potential therapeutic applications (Qin, 2002).

Chemical Synthesis and Characterization

Synthetic Thrombin Inhibitors : A structural variant of this compound was synthesized to evaluate its role as a synthetic thrombin inhibitor. The study discussed the pharmacodynamic and pharmacokinetic properties of these benzamidine derivatives, highlighting their potential in medical applications (Hauptmann et al., 1989).

NMDA Receptor Antagonists Synthesis : Piperidine derivatives, including this compound, were synthesized and evaluated as analogs of NMDA receptor antagonists. The study emphasized the significance of the alkylsulfonyl moiety in modulating the affinity for the NMDA receptor, providing a foundation for future neurological drug development (El Hadri et al., 1995).

Environmental and Analytical Chemistry

- Heat-Activated Persulfate Oxidation Studies : The compound's analog was investigated for its potential in heat-activated persulfate oxidation processes, suitable for in-situ groundwater remediation. The study provides crucial data on the compound's behavior and effectiveness in environmental remediation contexts (Park et al., 2016).

Safety and Hazards

Direcciones Futuras

Piperidines and their derivatives continue to be an area of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Propiedades

IUPAC Name |

1-benzylsulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c15-13(16)12-6-8-14(9-7-12)19(17,18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFWJLWMBIOVPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801332595 |

Source

|

| Record name | 1-benzylsulfonylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649134 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

891392-29-3 |

Source

|

| Record name | 1-benzylsulfonylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one](/img/structure/B2414362.png)

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B2414363.png)

![(E)-N1-(furan-2-ylmethylene)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2414372.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2414374.png)

![7,9-Dimethyl-4-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B2414375.png)

![N-(4-fluorobenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2414377.png)

![2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2414380.png)

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2414382.png)

![Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2414383.png)

![2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2414385.png)